molecular formula C25H31ClN2 B11948450 2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride CAS No. 853343-91-6

2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride

Cat. No.: B11948450
CAS No.: 853343-91-6
M. Wt: 395.0 g/mol
InChI Key: GDBWMMKBCIRTJS-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.

    Introduction of the tert-butylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Attachment of the 2-methylpiperidin-1-yl group: This could be done through nucleophilic substitution or reductive amination.

    Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoline core.

    Reduction: Reduction reactions could be used to modify the quinoline core or the piperidine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrochloride may have unique properties due to the presence of the tert-butylphenyl and 2-methylpiperidin-1-yl groups, which could affect its biological activity, solubility, and stability compared to other quinoline derivatives.

Properties

CAS No.

853343-91-6

Molecular Formula

C25H31ClN2

Molecular Weight

395.0 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-(2-methylpiperidin-1-yl)quinoline;hydrochloride

InChI

InChI=1S/C25H30N2.ClH/c1-18-9-7-8-16-27(18)24-17-23(26-22-11-6-5-10-21(22)24)19-12-14-20(15-13-19)25(2,3)4;/h5-6,10-15,17-18H,7-9,16H2,1-4H3;1H

InChI Key

GDBWMMKBCIRTJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C.Cl

Origin of Product

United States

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